molecular formula C18H17N5S B2921391 3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine CAS No. 1002414-82-5

3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B2921391
CAS No.: 1002414-82-5
M. Wt: 335.43
InChI Key: ARFWYRTYPQQCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine is a sophisticated heterocyclic compound designed for pharmaceutical and biological research. This molecule integrates a thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases, facilitating interactions with a variety of enzymatic targets . The structure is further functionalized with a 3-methyl-1H-pyrazol-5-amine moiety, a chemotype frequently employed in the design of potent kinase inhibitors due to its capacity to form key hydrogen bonds within the ATP-binding pocket of enzymes . This compound is of significant value in oncology research, particularly in the discovery and development of novel kinase inhibitors. Fused pyrimidine derivatives, such as this one, are recognized as bioisosteres of adenine and are common scaffolds in drugs targeting cyclin-dependent kinases (CDKs) and other kinase families crucial for cell cycle progression . The specific incorporation of an aminopyrazole group is a strategic feature seen in several clinical and pre-clinical kinase inhibitors, as this motif can act as a hinge-binding region mimetic, a critical interaction for achieving potent enzymatic inhibition . Researchers can utilize this chemical as a key intermediate or a novel pharmacophore for screening against cancer cell lines, such as MCF-7 (breast), HCT-116 (colorectal), and HepG-2 (liver), where analogous structures have demonstrated potent anti-proliferative activity in the nanomolar range . The molecular architecture of this compound suggests its primary research application is as a precursor or active principle for investigating signal transduction pathways in diseased cells. Its mechanism of action is anticipated to involve the disruption of ATP-dependent kinase activity, leading to the induction of cell cycle arrest and apoptosis . It is presented as a high-purity building block for chemical biology and hit-to-lead optimization campaigns. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-2-[6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-10-4-6-13(7-5-10)15-12(3)24-18-16(15)17(20-9-21-18)23-14(19)8-11(2)22-23/h4-9H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFWYRTYPQQCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4C(=CC(=N4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-HIV therapies. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the thieno[2,3-d]pyrimidine core followed by pyrazole linkage. The use of various reagents and conditions has been documented in literature, showcasing a range of yields and purity levels.

Anti-HIV Activity

Recent studies have highlighted the anti-HIV properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results against HIV strains. Specifically, compounds with similar structural motifs exhibited EC50 values ranging from nanomolar to micromolar concentrations. One study reported an EC50 value of 0.0038 µmol/L for a closely related compound, indicating potent antiviral activity against wild-type HIV strains .

Anti-inflammatory Activity

The compound's anti-inflammatory potential was explored through various assays assessing COX enzyme inhibition. Pyrazole derivatives have been shown to selectively inhibit COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain derivatives demonstrated selectivity indices (SI) exceeding 8.0, suggesting they are effective anti-inflammatory agents with favorable safety profiles .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazole and thieno[2,3-d]pyrimidine rings significantly influence biological activity:

Position Substituent Effect on Activity
1MethylIncreases anti-inflammatory potency
5p-TolylEnhances selectivity for COX-2
6MethylContributes to overall biological activity

These findings suggest that both electronic and steric factors play critical roles in determining the efficacy of these compounds.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Case Study A : A derivative with a p-tolyl group at position 5 showed significant anti-HIV activity with an EC50 value of 0.0277 µmol/L .
  • Case Study B : Another derivative demonstrated an SI of over 10,000 in COX-2 inhibition assays, indicating excellent selectivity and safety .
  • Case Study C : A comprehensive study evaluated multiple analogs and found that modifications at the pyrazole ring led to enhanced anti-inflammatory effects in rodent models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thienopyrimidine Substitution Patterns
Compound Name Thienopyrimidine Core Substituents (Position) Key Features Reference
Target Compound Thieno[2,3-d] 5-p-Tolyl, 6-methyl Pyrazol-5-amine, 3-methyl -
3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine Thieno[2,3-d] 5-phenyl, 6-unsubstituted Pyrazol-5-amine, 3-phenyl
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d] 3-phenyl Pyrazolo[3,4-d]pyrimidine fusion
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thieno[2,3-d] 5-unsubstituted, 6-unsubstituted Fused chromeno-pyrazolo-pyridinone

Key Observations :

  • The thieno[3,2-d]pyrimidine isomer in alters the spatial arrangement of substituents, which may affect binding to biological targets .
Physicochemical Comparison
Property Target Compound 3-Phenyl Analog () Chromeno-Pyridinone ()
Molecular Weight ~380 g/mol* ~291 g/mol ~480 g/mol
LogP (Predicted) Higher (due to p-tolyl) Moderate (phenyl) High (fused aromatic system)
Solubility Low (hydrophobic groups) Moderate Very low

Notes:

  • The p-tolyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Fused systems (e.g., chromeno-pyridinone) exhibit reduced solubility due to extended aromaticity .

Q & A

Basic: What synthetic strategies are effective for constructing the thieno[2,3-d]pyrimidin-4-yl core?

Methodological Answer:
The thieno[2,3-d]pyrimidin-4-yl core is typically synthesized via cyclization reactions. For example:

  • Cyclization with POCl₃ : Substituted benzoic acid hydrazides undergo cyclization using phosphorus oxychloride (POCl₃) at 120°C to form thieno[2,3-d]pyrimidine derivatives .
  • Chlorination and Heterocycle Assembly : Chloro intermediates (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride) are generated through formylation, oxidation, and acylation steps, followed by coupling with thienopyrimidine precursors .

Basic: How is the pyrazole-amine moiety synthesized and integrated into the target molecule?

Methodological Answer:
The pyrazole-amine group is introduced via condensation reactions :

  • One-Pot Synthesis : Barbituric acids, 1H-pyrazol-5-amines, and aldehydes react under solvent-free conditions to form fused pyrazolo-pyrimidine systems .
  • Catalytic Reflux : Ethyl acetoacetate derivatives react with monomethylhydrazine in toluene under reflux with trifluoroacetic acid (TFA) as a catalyst (30 mol%), yielding pyrazole-amine intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and chemical environments (e.g., pyrazole C-5 amine protons at δ 4.2–5.0 ppm) .
  • IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
  • UV-Vis : Monitors electronic transitions in heteroaromatic systems (e.g., λmax ~270–310 nm for thienopyrimidine) .

Advanced: How can reaction conditions be optimized to enhance yield?

Methodological Answer:
Optimization variables include:

  • Catalyst Selection : TFA improves cyclization efficiency compared to weaker acids .
  • Solvent Choice : Solvent-free conditions reduce side reactions in one-pot syntheses .
  • Temperature Control : Reflux (110–120°C) ensures complete cyclization without decomposition .
  • Purification : Crystallization from ethanol/dioxane mixtures enhances purity (>95%) .

Advanced: How to resolve contradictory bioactivity data in related compounds?

Methodological Answer:
Contradictions arise from:

  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols for antibacterial testing .
  • Structural Analogues : Compare substituent effects (e.g., p-tolyl vs. 4-chlorophenyl) on activity .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., thienopyrimidine vs. pyrazolo[3,4-b]pyridine derivatives) .

Advanced: Designing SAR studies for derivatives of this compound

Methodological Answer:
Effective SAR strategies include:

  • Substituent Variation : Introduce morpholine, aryl, or alkyl groups at pyrimidine C-6 or pyrazole C-3 to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace thieno[2,3-d]pyrimidine with triazolo[1,5-a]pyrimidine to assess ring system impact .
  • In Silico Docking : Use molecular docking to predict binding affinities for kinase or antimicrobial targets .

Advanced: Methodologies for assessing environmental stability

Methodological Answer:
Long-term environmental impact studies should:

  • Evaluate Degradation Pathways : Use HPLC-MS to identify hydrolysis/byproducts under varying pH and UV exposure .
  • Ecotoxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) at 0.1–10 ppm concentrations .
  • Partitioning Studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.